N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has sparked interest across various fields of scientific research due to its unique structure and versatile reactivity This benzamide derivative is characterized by the presence of a 1,2,4-oxadiazole ring linked to a trifluoromethyl-substituted benzene ring via a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:
Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).
Industrial Production Methods
In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:
Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.
Catalysts: : To increase reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.
Reduction: : Selective reduction can be achieved using appropriate reducing agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.
Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand or catalyst in various organic transformations.
Material science: : Incorporation into polymers or nanomaterials for enhanced properties.
Biology and Medicine
Drug design: : Potential pharmacophore for developing new therapeutics.
Biological probes: : Used in studying biological systems due to its unique chemical properties.
Industry
Agrochemicals: : Development of pesticides or herbicides.
Chemical sensors: : Utilized in designing sensors for detecting specific analytes.
Mechanism of Action
The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.
Comparison with Similar Compounds
When compared with other compounds containing 1,2,4-oxadiazole or trifluoromethyl groups, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide stands out due to the combination of these functionalities in a single molecule
2-(Trifluoromethyl)benzonitrile
1-(3-(Trifluoromethyl)phenyl)imidazole
3-(Trifluoromethyl)-1,2,4-oxadiazole
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFNKCUBRGTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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